molecular formula C14H17NO B10901107 N-(2,3-dimethylphenyl)hex-4-ynamide

N-(2,3-dimethylphenyl)hex-4-ynamide

Cat. No.: B10901107
M. Wt: 215.29 g/mol
InChI Key: ZFYSOULDZSVBQH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)hex-4-ynamide is a chemically synthesized alkynamide designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. Compounds of this class, which feature both an amide group and a carbon-carbon triple bond, are highly valued for their versatility and reactivity. They serve as pivotal precursors in transition-metal-catalyzed reactions, including cyclizations and cross-couplings, enabling the efficient construction of complex nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in pharmaceutical discovery and the synthesis of natural product analogs. The structure of this compound, incorporating a 2,3-dimethylphenyl substituent, may influence its electronic properties and regioselectivity in subsequent transformations. Researchers can leverage this building block to develop novel molecular architectures for applications in drug discovery, chemical biology, and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)hex-4-ynamide

InChI

InChI=1S/C14H17NO/c1-4-5-6-10-14(16)15-13-9-7-8-11(2)12(13)3/h7-9H,6,10H2,1-3H3,(H,15,16)

InChI Key

ZFYSOULDZSVBQH-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a copper(I)-mediated alkynylation, where the carbamate nitrogen attacks the electrophilic alkynyl bromide. Key reagents include CuSO4_4·5H2_2O (0.2 equivalents), 1,10-phenanthroline (0.4 equivalents), and K3_3PO4_4 (2.0 equivalents) in toluene at 80–85°C. The staged heating protocol (80°C for 25 hours, followed by 110°C for 2 hours) minimizes side reactions such as-sigmatropic rearrangements.

Representative Data

Carbamate SubstrateAlkynyl BromideYield (%)
N-(2,3-Dimethylphenyl)carbamate1-Bromohex-4-yne80–83

This method achieves yields exceeding 80% but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation.

Benzannulation Strategy for Structural Elaboration

A tandem benzannulation-iodocyclization strategy, developed by Danheiser’s group, enables the synthesis of highly substituted ynamides like this compound. This two-stage process begins with the benzannulation of cyclobutenones or diazo ketones with N-propargyl ynamides.

Stage 1: Benzannulation

Cyclobutenones (e.g., 3-butylcyclobutenone) react with N-propargyl ynamides under thermal or photochemical conditions to generate vinylketene intermediates. These intermediates undergo a cascade of pericyclic reactions—[2+2] cycloaddition, electrocyclic ring-opening, and 6π-electrocyclic closure—to form substituted aniline derivatives.

Stage 2: Iodocyclization

The phenolic intermediates are converted to triflates using triflic anhydride (Tf2_2O) and dimethylaminopyridine (DMAP). Subsequent iodocyclization with iodine (12 equivalents) and NaHCO3_3 in acetonitrile yields the bicyclic quinoline framework, which is further functionalized to produce the target ynamide.

Key Advantages

  • Regiocontrol : The tandem strategy ensures precise regioselectivity at the ynamide triple bond.

  • Functional Group Tolerance : Compatible with electron-donating and electron-withdrawing substituents.

Alternative Ynamide Synthesis Routes

Stahl’s Oxidative Coupling

Stahl’s method employs terminal alkynes and nitrogen nucleophiles under Cu(II)/O2_2 catalysis. For this compound, hex-4-yne reacts with 2,3-dimethylaniline in the presence of Cu(OTf)2_2 and pyridine N-oxide, yielding the ynamide in 65–70%.

Evano’s Dibromoalkene Approach

Evano’s protocol uses 1,1-dibromo-1-alkenes and carbamates with Cs2_2CO3_3 in 1,4-dioxane. This method offers moderate yields (50–60%) but is less sensitive to moisture.

Gold-Catalyzed Cyclization

Anderson’s gold-catalyzed cyclization of thioether-tethered ynamides provides an alternative route. Using IPrAuCl/AgOTs and pyridine N-oxide, this method constructs the ynamide backbone at room temperature in 18 hours.

Optimization of Reaction Conditions

Solvent Effects

  • Toluene : Preferred for copper-catalyzed reactions due to its high boiling point and inertness.

  • Dichloromethane (DCM) : Used in triflation steps for its polar aprotic nature.

  • Acetonitrile : Ideal for iodocyclization due to its ability to stabilize ionic intermediates.

Temperature and Atmosphere

  • Inert Atmosphere : Essential for preventing oxidation of copper catalysts.

  • Staged Heating : Critical for suppressing sigmatropic rearrangements in propargyl-substituted ynamides.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Copper-Catalyzed Coupling80–83Toluene, 80–110°C, inert gasHigh yield, scalableMoisture-sensitive reagents
Benzannulation60–70Thermal/photochemical, stagedRegiocontrol, versatilityMulti-step, requires purification
Stahl’s Oxidative65–70Cu(II)/O2_2, RT to 50°CMild conditionsLimited substrate scope
Evano’s Dibromoalkene50–60Cs2_2CO3_3, 1,4-dioxaneTolerates moistureModerate yields

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Synthesis and Reactivity

    N-(2,3-dimethylphenyl)hex-4-ynamide serves as a versatile building block in organic synthesis. It can undergo various transformations, including:

    • Cycloaddition Reactions : The compound can participate in cycloaddition reactions, forming complex cyclic structures that are often biologically relevant. For example, it can react with electron-rich species to form substituted heterocycles, which are important in drug development .
    • Radical Reactions : Recent studies have demonstrated that ynamides like this compound can be used in radical addition reactions. This property is exploited to synthesize functionalized compounds with potential applications in medicinal chemistry .

    Table 1: Summary of Synthesis Methods Involving this compound

    Reaction TypeConditionsProductsReference
    CycloadditionUnder heat and pressureHeterocycles
    Radical AdditionPresence of oxidantsFunctionalized derivatives
    Metal-catalyzedTransition metals as catalystsDiverse scaffolds

    The biological potential of this compound has been explored through various studies. Its derivatives have shown promising activities:

    • Antitumor Activity : Research indicates that compounds derived from this compound exhibit significant antitumor properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
    • Antimicrobial Properties : Some derivatives have been tested for their antimicrobial efficacy against various pathogens. The structural features of the compound contribute to its ability to disrupt microbial cell membranes .

    Table 2: Biological Activities of Derivatives

    Activity TypeAssay TypeResultsReference
    AntitumorCell viability assaysSignificant inhibition
    AntimicrobialDisk diffusion methodZone of inhibition observed

    Case Studies

    Several case studies illustrate the practical applications of this compound and its derivatives:

    Case Study 1: Antitumor Efficacy
    A study focused on the synthesis of a series of compounds based on this compound, which were evaluated for their cytotoxic effects on ovarian cancer cell lines. The results showed that specific modifications to the compound significantly increased its potency against cancer cells compared to standard chemotherapeutics .

    Case Study 2: Antimicrobial Screening
    In another investigation, derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced the antimicrobial properties significantly, suggesting potential for development into new antibiotics .

    Mechanism of Action

      Activation of Alkynes:

      Molecular Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table compares N-(2,3-dimethylphenyl)hex-4-ynamide with structurally related amides and acetamides, emphasizing substituents, functional groups, and applications:

    Compound Name Key Substituents Functional Group Primary Use Reference
    This compound 2,3-dimethylphenyl, hex-4-ynyl Ynamide (alkyne + amide) Hypothetical agrochemical agent -
    2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethylphenyl, chloro, isopropyl Chloroacetamide Pesticide
    2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) 2,6-diethylphenyl, methoxymethyl, chloro Chloroacetamide Herbicide
    N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide 4-chlorophenyl, cyclopropane Hydroxamic acid Antioxidant/chelator
    3-Chloro-N-phenyl-phthalimide Phenyl, chloro, phthalimide Imide Polyimide monomer precursor

    Key Structural and Functional Differences:

    Ynamide vs. Chloroacetamide Backbone :

    • The terminal alkyne in This compound introduces electron-deficient sp-hybridized carbon atoms, which may enhance reactivity in click chemistry or metal-catalyzed transformations. In contrast, chloroacetamides (e.g., Alachlor) rely on electrophilic chlorine for herbicidal activity via alkylation of biological targets .

    Aryl Substituent Effects :

    • The 2,3-dimethylphenyl group in the target compound is sterically hindered compared to the 4-chlorophenyl group in hydroxamic acids (e.g., compound 6 from ). This hindrance may reduce metabolic degradation in pesticidal applications but could also limit bioavailability.

    Functional Group Diversity :

    • Hydroxamic acids (e.g., 6 and 7 in ) exhibit metal-chelating properties, making them suitable for antioxidant applications. Conversely, ynamides are more likely to participate in cycloaddition reactions due to their alkyne moiety.

    Stability and Reactivity Trends:

    • Chloroacetamides (e.g., Alachlor) are prone to hydrolysis under alkaline conditions, whereas ynamides like This compound may exhibit greater stability in aqueous environments but sensitivity to oxidative conditions.
    • The electron-withdrawing nature of the amide group in ynamides could stabilize the alkyne against undesired polymerization, a common issue with terminal alkynes .

    Notes

    Data Limitations : Direct experimental data on This compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs, primarily chloroacetamides and hydroxamic acids.

    Synthesis Considerations : Ynamides are typically synthesized via copper- or palladium-catalyzed couplings, whereas chloroacetamides are prepared through nucleophilic substitution reactions .

    Regulatory and Safety Profiles : Chloroacetamides like Alachlor are regulated due to environmental persistence and toxicity. The ynamide’s safety profile remains uncharacterized but warrants evaluation given its reactive alkyne group.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)hex-4-ynamide, and how can purity be maximized during synthesis?

    • Methodology :

    • Coupling Reactions : Utilize palladium-catalyzed Sonogashira coupling between hex-4-ynoic acid derivatives and 2,3-dimethylaniline precursors. Optimize reaction conditions (e.g., catalyst loading, temperature) to minimize side products .
    • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Yield Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of the ynamide moiety.

    Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

    • Methodology :

    • NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra. The ynamide’s acetylene proton (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) should show distinct splitting patterns .
    • IR Spectroscopy : Confirm the presence of the ynamide C≡C stretch (~2100–2260 cm⁻¹) and amide N–H stretch (~3300 cm⁻¹) .
    • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion [M+H]⁺ and fragmentation patterns.

    Q. How can the thermal stability of this compound be assessed under experimental conditions?

    • Methodology :

    • Differential Scanning Calorimetry (DSC) : Perform dynamic scans (5–10°C/min) to identify melting points and decomposition temperatures. Compare results with thermogravimetric analysis (TGA) to detect mass loss events .
    • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

    Advanced Research Questions

    Q. How can discrepancies in crystallographic data during X-ray structure determination be resolved?

    • Methodology :

    • Refinement Tools : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and hydrogen atom positions. Validate using the CIF check tool in enCIFer to flag outliers (e.g., bond length deviations >3σ) .
    • Twinned Data : Apply twin-law matrices in SHELXL for overlapping reflections. Cross-validate with PLATON’s TWINABS to resolve ambiguities .

    Q. What strategies mitigate low solubility of this compound in solvent screening for reactivity studies?

    • Methodology :

    • Co-Solvent Systems : Test DMSO/water or THF/ethanol mixtures. Use dynamic light scattering (DLS) to confirm homogeneity.
    • Derivatization : Introduce solubilizing groups (e.g., PEG chains) temporarily via protecting-group strategies .

    Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

    • Methodology :

    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS with OPLS-AA force fields to assess conformational stability.

    Q. What experimental approaches detect and quantify degradation products under oxidative or hydrolytic conditions?

    • Methodology :

    • LC-MS/MS : Use a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) and monitor product ions in positive ion mode.
    • Isotopic Labeling : Synthesize deuterated analogs to trace degradation pathways via mass shifts .

    Data Contradiction Analysis

    Q. How should conflicting NMR and X-ray data on molecular conformation be reconciled?

    • Methodology :

    • Cross-Validation : Compare solution-phase NMR data (e.g., NOESY for spatial proximity) with solid-state X-ray torsion angles. Discrepancies may arise from crystal packing forces .
    • Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers) that differ between solution and solid states.

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